![molecular formula C15H22N2OS B4131893 2,6-dimethyl-N-(2-phenylethyl)-4-morpholinecarbothioamide](/img/structure/B4131893.png)
2,6-dimethyl-N-(2-phenylethyl)-4-morpholinecarbothioamide
Overview
Description
2,6-dimethyl-N-(2-phenylethyl)-4-morpholinecarbothioamide is a chemical compound that belongs to the class of morpholinecarbothioamide derivatives. This compound has been studied extensively due to its potential use in scientific research applications. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(2-phenylethyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(2-phenylethyl)-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have cytotoxic effects on cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,6-dimethyl-N-(2-phenylethyl)-4-morpholinecarbothioamide in lab experiments is its potential anti-inflammatory and analgesic effects. It can be used to study the mechanisms of inflammation and pain, and to develop new treatments for these conditions. Another advantage is its potential use in cancer research, as it has been found to have cytotoxic effects on cancer cells.
One limitation of using 2,6-dimethyl-N-(2-phenylethyl)-4-morpholinecarbothioamide in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
For research include exploring its potential as a cancer treatment and developing new derivatives with improved properties.
Scientific Research Applications
2,6-dimethyl-N-(2-phenylethyl)-4-morpholinecarbothioamide has been used in various scientific research applications. It has been found to have potential anti-inflammatory and analgesic effects, making it a valuable tool for researchers studying these areas. It has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
properties
IUPAC Name |
2,6-dimethyl-N-(2-phenylethyl)morpholine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12-10-17(11-13(2)18-12)15(19)16-9-8-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWLLXHVXCYHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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